Morpholine, 4-(p-methoxybenzoyl)-
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Overview
Description
(4-Methoxyphenyl)-morpholin-4-ylmethanone is an organic compound that features a morpholine ring attached to a methanone group, which is further connected to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)-morpholin-4-ylmethanone typically involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of (4-methoxyphenyl)-morpholin-4-ylmethanone can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxyphenyl-morpholin-4-ylmethanone
Reduction: (4-Methoxyphenyl)-morpholin-4-ylmethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyphenylacetylene
Uniqueness
(4-Methoxyphenyl)-morpholin-4-ylmethanone is unique due to the presence of both a morpholine ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
CAS No. |
7504-58-7 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
NQXDFSXYFLBDHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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